molecular formula C16H25NO2 B11751281 Lucidioline

Lucidioline

Cat. No.: B11751281
M. Wt: 263.37 g/mol
InChI Key: PGFDCVXTDHLBKG-UHFFFAOYSA-N
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Description

Lucidioline is an alkaloid compound isolated from the plant Lycopodium japonicum. It has a molecular formula of C16H25NO2 and a molecular weight of 263.38 g/mol

Preparation Methods

Lucidioline can be isolated from Lycopodium japonicum using several chromatographic techniques. These include silica gel column chromatography, RP-C18 reversed phase column chromatography, and Sephadex LH-20 column chromatography . The structures of the isolated compounds are identified based on their physicochemical properties and spectral data . Industrial production methods for this compound involve large-scale extraction and purification processes to ensure high purity and yield.

Chemical Reactions Analysis

Lucidioline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids .

Scientific Research Applications

Lucidioline has a wide range of scientific research applications. In chemistry, it is used as a reference standard for studying alkaloid structures and properties. In biology, this compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory effects . In medicine, it is explored for its potential therapeutic applications, such as in the treatment of certain diseases. Additionally, this compound is used in the industry for the development of new drugs and bioactive compounds .

Mechanism of Action

The mechanism of action of Lucidioline involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved in the action of this compound are still under investigation, but it is thought to influence various cellular processes, including signal transduction and gene expression .

Comparison with Similar Compounds

Lucidioline is unique compared to other similar alkaloid compounds due to its distinct structure and properties. Similar compounds include other alkaloids isolated from Lycopodium species, such as lycopodine and annotinine. These compounds share some structural similarities with this compound but differ in their specific functional groups and biological activities.

Properties

IUPAC Name

15-methyl-6-azatetracyclo[8.6.0.01,6.02,13]hexadec-2-ene-11,12-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2/c1-10-8-11-12-4-2-6-17-7-3-5-13(15(19)14(11)18)16(12,17)9-10/h4,10-11,13-15,18-19H,2-3,5-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGFDCVXTDHLBKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(C(C3CCCN4C3(C1)C2=CCC4)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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